1-Acetamidocyclobutane-1-carboxylic acid
Description
1-Acetamidocyclobutane-1-carboxylic acid (CAS: 98431-83-5) is a cyclobutane-derived compound featuring an acetamido (-NHCOCH₃) and a carboxylic acid (-COOH) group at the 1-position of the cyclobutane ring. It is a specialized building block in organic synthesis, particularly in pharmaceutical and peptide research .
Properties
IUPAC Name |
1-acetamidocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZPXWBRHBULJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetamidocyclobutane-1-carboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclobutane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to form the cyclobutane ring.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, or carbene intermediates to cyclopropanate alkenes, forming the cyclobutane ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Acetamidocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclobutane ring or the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
1-Acetamidocyclobutane-1-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme interactions and protein synthesis.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetamidocyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid cyclobutane ring structure allows it to mimic the conformation of natural amino acids, thereby influencing biological pathways and processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-acetamidocyclobutane-1-carboxylic acid and related cyclobutane/cyclopropane derivatives:
Physicochemical Properties
- This compound: Limited data, but analogs suggest solid state at room temperature.
- 1-Benzylcyclobutane-1-carboxylic acid: White solid; stable under normal conditions but incompatible with strong oxidizers .
- Cyclobutane-1,1-dicarboxylic acid : High polarity due to dual -COOH groups; used in coordination chemistry .
- ACC : Water-soluble; critical in plant stress signaling due to ethylene precursor role .
Research and Market Trends
- Pharmaceutical Relevance : Cyclobutane derivatives are increasingly studied for their conformational rigidity, which enhances drug-target binding. The acetamido group’s stability makes the target compound a candidate for protease-resistant peptide analogs .
- Synthetic Challenges: Limited commercial availability of this compound (discontinued by suppliers like CymitQuimica) highlights the need for custom synthesis routes .
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